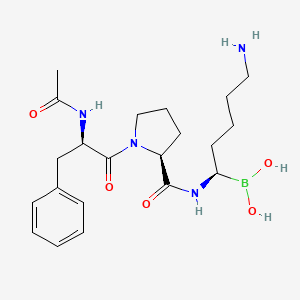

AC-(D)Phe-pro-borolys-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N’-Dicyclohexylcarbodiimid (DCC) und 1-Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern . Der letzte Schritt beinhaltet die Zugabe von Borsäure unter milden Bedingungen, um eine Zersetzung des Peptids zu vermeiden .

Industrielle Produktionsmethoden: Die industrielle Produktion von N-Acetyl-D-Phenylalanin-L-Prolinamid-Boronsäure kann Festphasenpeptidsynthese (SPPS)-Techniken umfassen, die eine effiziente und skalierbare Produktion von Peptiden ermöglichen. Diese Methode beinhaltet die sequenzielle Zugabe geschützter Aminosäuren zu einem festen Harz, gefolgt von Entschützung und Abspaltung vom Harz . Die Borsäureeinheit kann in den letzten Syntheseschritten eingeführt werden, um die Stabilität und Reinheit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: N-Acetyl-D-Phenylalanin-L-Prolinamid-Boronsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Borsäuregruppe kann oxidiert werden, um Borsäureester oder Borate zu bilden.

Reduktion: Die Peptidbindungen und die Borsäuregruppe können unter bestimmten Bedingungen reduziert werden.

Substitution: Die Borsäuregruppe kann an Substitutionsreaktionen mit Nukleophilen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine oder Alkohole.

Hauptprodukte:

Oxidation: Borsäureester oder Borate.

Reduktion: Reduzierte Peptide oder Borsäurederivate.

Substitution: Substituierte Borsäurederivate.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-D-Phenylalanin-L-Prolinamid-Boronsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Der Wirkmechanismus von N-Acetyl-D-Phenylalanin-L-Prolinamid-Boronsäure umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Proteinen. Die Borsäuregruppe bildet reversible kovalente Bindungen mit Diolen und anderen nucleophilen Gruppen auf Zielmolekülen, was zu einer Inhibition oder Modulation ihrer Aktivität führt . Diese Wechselwirkung ist besonders wichtig bei der Inhibition von Proteasen, wobei die Verbindung den Übergangszustand des Substrats imitiert und so das aktive Zentrum des Enzyms blockiert .

Ähnliche Verbindungen:

N-Acetyl-D-Phenylalanin-L-Prolinamid-Boroarginin: Ein weiteres Dipeptid mit einer Borsäuregruppe, das für seine potente Thrombininhibition bekannt ist.

N-Acetyl-D-Phenylalanin-L-Prolinamid-Boroglycin: Ähnliche Struktur, aber mit Glycin anstelle von Lysin, wird in Enzyminhibitionsstudien verwendet.

Einzigartigkeit: N-Acetyl-D-Phenylalanin-L-Prolinamid-Boronsäure ist einzigartig aufgrund seiner spezifischen Kombination aus N-Acetyl-D-Phenylalanin, L-Prolinamid und einer Borsäuregruppe. Diese Struktur ermöglicht spezifische Wechselwirkungen mit einer Reihe von biologischen Zielstrukturen, was es zu einem vielseitigen Werkzeug in der biochemischen Forschung und Medikamentenentwicklung macht .

Wirkmechanismus

The mechanism of action of AC-(D)PHE-PRO-BOROLYS-OH involves its interaction with specific molecular targets, such as enzymes and proteins. The boronic acid group forms reversible covalent bonds with diols and other nucleophilic groups on target molecules, leading to inhibition or modulation of their activity . This interaction is particularly significant in the inhibition of proteases, where the compound mimics the transition state of the substrate, thereby blocking the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

AC-(D)PHE-PRO-BOROARG-OH: Another dipeptide with a boronic acid group, known for its potent inhibition of thrombin.

AC-(D)PHE-PRO-BOROGLY-OH: Similar structure but with glycine instead of lysine, used in enzyme inhibition studies.

Uniqueness: AC-(D)PHE-PRO-BOROLYS-OH is unique due to its specific combination of N-acetyl-D-phenylalanine, L-prolinamide, and a boronic acid group. This structure allows for specific interactions with a range of biological targets, making it a versatile tool in biochemical research and drug development .

Eigenschaften

Molekularformel |

C21H33BN4O5 |

|---|---|

Molekulargewicht |

432.3 g/mol |

IUPAC-Name |

[(1R)-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-aminopentyl]boronic acid |

InChI |

InChI=1S/C21H33BN4O5/c1-15(27)24-17(14-16-8-3-2-4-9-16)21(29)26-13-7-10-18(26)20(28)25-19(22(30)31)11-5-6-12-23/h2-4,8-9,17-19,30-31H,5-7,10-14,23H2,1H3,(H,24,27)(H,25,28)/t17-,18+,19+/m1/s1 |

InChI-Schlüssel |

UCQIHCRMWNRFNP-QYZOEREBSA-N |

Isomerische SMILES |

B([C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O |

Kanonische SMILES |

B(C(CCCCN)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9S,12S)-9-(1-methylethyl)-7,10-dioxo-2-oxa-8,11-diazabicyclo[12.2.2]octadeca-1(16),14,17-triene-12-carboxylic acid](/img/structure/B10758239.png)

![4-({5-[(4-Aminocyclohexyl)amino][1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)benzenesulfonamide](/img/structure/B10758247.png)

![(1R,3S,4R,5R,11S,13R,15S,17R,19Z,21S,22R,24S)-22-(hydroxymethyl)-2,6,12,16,23-pentaoxapentacyclo[13.11.0.03,13.05,11.017,24]hexacosa-8,19,25-triene-4,21-diol](/img/structure/B10758253.png)

![6-Amino-4-[2-(4-methoxyphenyl)ethyl]-1,7-dihydro-8H-imidazo[4,5-G]quinazolin-8-one](/img/structure/B10758261.png)

![3-({[(3s)-3,4-Dihydroxybutyl]oxy}amino)-1h,2'h-2,3'-Biindol-2'-One](/img/structure/B10758267.png)

![3-Amino-3-benzyl-[4.3.0]bicyclo-1,6-diazanonan-2-one](/img/structure/B10758288.png)

![1-[2-Deoxyribofuranosyl]-2,4-difluoro-5-methyl-benzene-5'monophosphate](/img/structure/B10758301.png)

![(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-[(benzylsulfanyl)methyl]pyrrolidin-3-ol](/img/structure/B10758305.png)

![(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B10758307.png)

![N-[2-(Carbamimidamidooxy)ethyl]-2-{6-Cyano-3-[(2,2-Difluoro-2-Pyridin-2-Ylethyl)amino]-2-Fluorophenyl}acetamide](/img/structure/B10758314.png)

![[(1s)-1-(5-Chloro-1-Benzothien-3-Yl)-2-(2-Naphthylamino)-2-Oxoethyl]phosphonic Acid](/img/structure/B10758321.png)

![5-{[1-(2,3-Dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine](/img/structure/B10758324.png)